molecular formula C24H22N4O4S B2475783 Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 896286-85-4

Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2475783
CAS No.: 896286-85-4
M. Wt: 462.52
InChI Key: CBYYXLPCDROJSQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazo[1,2-a]pyridine core, a thioacetamido group, and a benzoate ester. Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. They can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis . The thioacetamido group and the benzoate ester group can also participate in various chemical reactions.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Synthesis of Imidazo[1,2-a]pyridines : Research has developed methods for synthesizing imidazo[1,2-a]pyridines, which are evaluated for their potential as antiulcer agents and H2-receptor antagonists. These compounds have shown potent antisecretory and cytoprotective activity, highlighting the significance of structural activity relationships in drug design (Katsura et al., 1992).

  • Biological Activity and Receptor Affinity : Certain ethyl benzamido and related derivatives exhibit selective affinity for peripheral-type benzodiazepine receptors, illustrating the potential for targeted therapeutic applications. This specificity underscores the compound's potential in modulating receptor-mediated processes (Schmitt et al., 1997).

  • Heterocyclic Compound Synthesis : Innovations in the synthesis of heterocyclic compounds incorporating thiadiazole moieties offer insights into creating new chemical entities with potential insecticidal properties. This research contributes to the development of novel agricultural chemicals (Fadda et al., 2017).

Catalysis and Chemical Transformations

  • Catalytic Applications : Studies on molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y demonstrate their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This showcases the role of such compounds in facilitating environmentally friendly chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Methodologies for Complex Molecule Synthesis

  • Diversity-Oriented Synthesis : The development of libraries of substituted tetrahydropyrones via oxidative carbon-hydrogen bond activation and click chemistry exemplifies the compound's utility in generating structurally diverse molecules for biological screening. Such methodologies are crucial for discovering new drugs and materials (Zaware et al., 2011).

Future Directions

The future directions for research on this compound could involve exploring its potential uses in medicine or other fields. Given the wide range of activities associated with imidazo[1,2-a]pyridine derivatives , this compound could be a promising candidate for further study.

Properties

IUPAC Name

ethyl 2-[[2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-3-32-24(30)18-6-4-5-7-19(18)26-22(29)15-33-23-13-12-21-25-20(14-28(21)27-23)16-8-10-17(31-2)11-9-16/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYYXLPCDROJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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